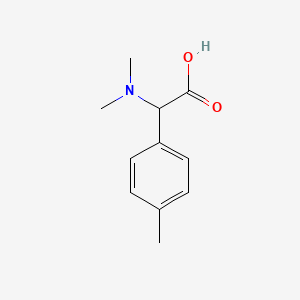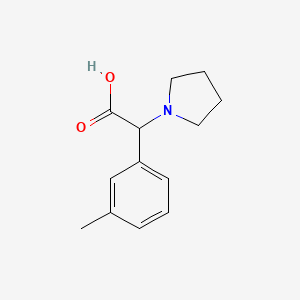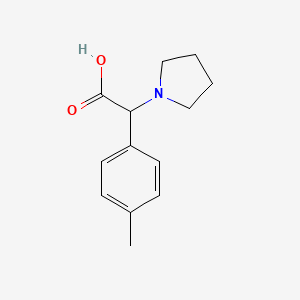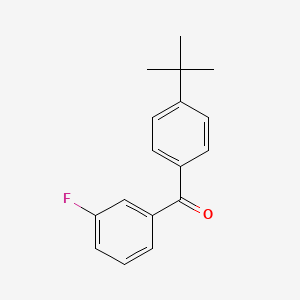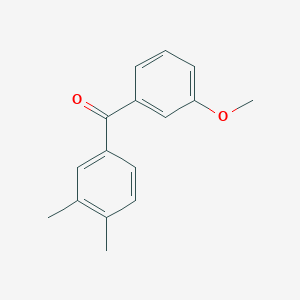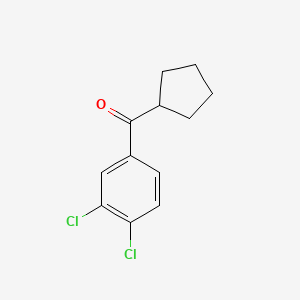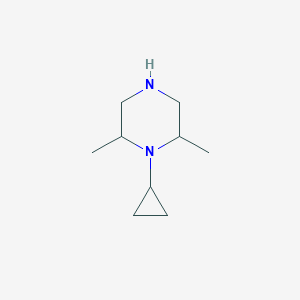![molecular formula C15H20FNO4S B1325155 [1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid CAS No. 1176582-75-4](/img/structure/B1325155.png)
[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid is a synthetic organic compound with the molecular formula C15H20FNO4S It is characterized by the presence of a cyclohexyl ring, a fluorophenyl group, and a sulfonyl amino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Sulfonyl Amine Intermediate: The reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonyl amine intermediate.
Cyclohexylation: The intermediate is then reacted with cyclohexylmethylamine under controlled conditions to introduce the cyclohexyl group.
Acetylation: The final step involves the acetylation of the cyclohexylamine derivative to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfoxide or sulfide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products:
Oxidation Products: Cyclohexanone derivatives.
Reduction Products: Sulfoxides, sulfides.
Substitution Products: Halogenated or nitrated fluorophenyl derivatives.
Scientific Research Applications
[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor functions. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
[1-({[(4-Chlorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid: Similar structure but with a chlorine atom instead of fluorine.
[1-({[(4-Methylphenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid: Contains a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in [1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid imparts unique electronic properties, enhancing its reactivity and binding characteristics compared to its analogs. This makes it particularly valuable in medicinal chemistry for the design of potent and selective drugs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[1-[[(4-fluorophenyl)sulfonylamino]methyl]cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c16-12-4-6-13(7-5-12)22(20,21)17-11-15(10-14(18)19)8-2-1-3-9-15/h4-7,17H,1-3,8-11H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJAKYRESNAMSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
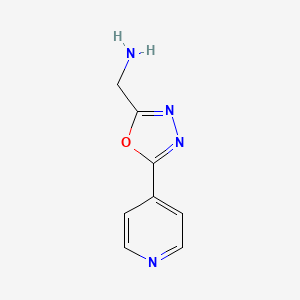
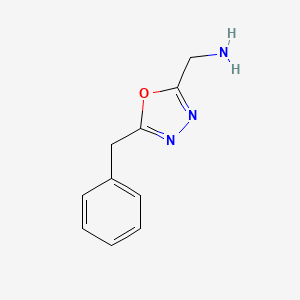
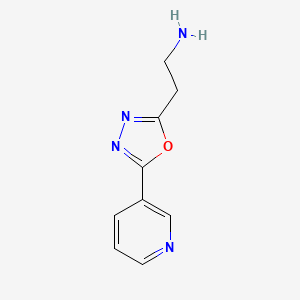
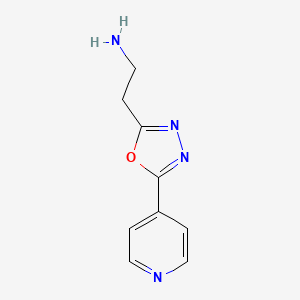
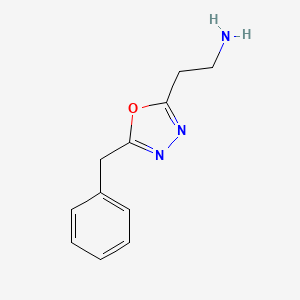
![2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine](/img/structure/B1325080.png)
